molecular formula C11H9F3N2O3S B2613919 (5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine CAS No. 1025797-90-3

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine

Cat. No.: B2613919
CAS No.: 1025797-90-3
M. Wt: 306.26
InChI Key: FACSKMSBHYGXAG-UHFFFAOYSA-N
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Description

“(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine” is a chemical compound with the molecular formula C11H9F3N2O3S . It is a specialized product used in life science research .


Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring attached to a phenyl ring through a sulfonyl group. The isoxazole ring carries a methyl group, and the phenyl ring carries a trifluoromethyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine is a chemical compound that has been utilized as a precursor for synthesizing various heterocyclic compounds. The compound's bifunctional nature, with both carbonyl and cyano groups, allows it to undergo numerous chemical reactions, leading to the formation of diverse heterocycles. For example, it has been used to synthesize 2-pyridone derivatives, chromene derivatives, hydrazone derivatives, pyrazole, and triazine derivatives, among others (Darwish, Atia, & Farag, 2014). Moreover, this compound's reactivity has been exploited in the synthesis of furo[3,2-c]pyridine derivatives (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Biological and Pharmaceutical Activities

The compound and its derivatives exhibit various biological and pharmaceutical activities, which have been explored in different studies:

  • Antimicrobial Activity:

    • Various derivatives synthesized using this compound have shown promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
    • Some novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, synthesized from related compounds, exhibited antimicrobial activity against specific strains like Pseudomonas aeruginosa and Escherichia coli (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).
  • Antiprotozoal Activity:

    • 4,5-Dihydroisoxazole derivatives, related to the compound, have shown antiprotozoal activities, making them interesting targets for anti-infective agents (Dürüst, Altug, Kaiser, Fronczek, & Taşdemir, 2013).
  • Bioactivation Mechanism Study:

  • Synthesis of Heterocyclic Frameworks:

    • The compound has been used in solvent-free synthesis methods to create new classes of heterocyclic frameworks, exemplifying green chemistry principles (Dhawan & Singh, 2022).
  • Crystallographic Studies:

    • Schiff base derivatives of the compound have been studied crystallographically, contributing to the understanding of molecular structure and interactions (Yıldız, Ünver, Erdener, & Ocak Iskeleli, 2010).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3S/c1-7-6-10(15-19-7)16-20(17,18)9-5-3-2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSKMSBHYGXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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